molecular formula C8H12N2O4S2 B14459442 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine CAS No. 72160-96-4

1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine

Cat. No.: B14459442
CAS No.: 72160-96-4
M. Wt: 264.3 g/mol
InChI Key: ZCSRGAGZRIFZRL-UHFFFAOYSA-N
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Description

1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine is a heterocyclic compound characterized by the presence of two methanesulfonyl groups attached to a dihydrodiazocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine typically involves the condensation of glyoxal with methanesulfonyl amide (mesylamide) in an alkaline medium . The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with sulfuric and nitric acids to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted diazocine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes or receptors, leading to various biological effects. For example, its derivatives may act as calcium channel blockers, affecting the contraction of smooth muscle cells and leading to vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di(methanesulfonyl)-1,4-dihydro-1,4-diazocine is unique due to its dual methanesulfonyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

72160-96-4

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

1,4-bis(methylsulfonyl)-1,4-diazocine

InChI

InChI=1S/C8H12N2O4S2/c1-15(11,12)9-5-3-4-6-10(8-7-9)16(2,13)14/h3-8H,1-2H3

InChI Key

ZCSRGAGZRIFZRL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC=CN(C=C1)S(=O)(=O)C

Origin of Product

United States

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